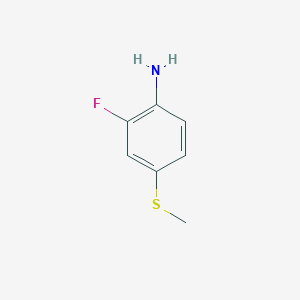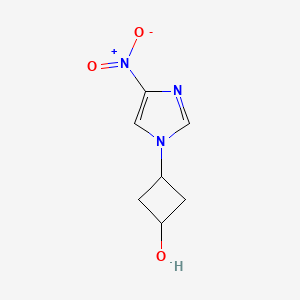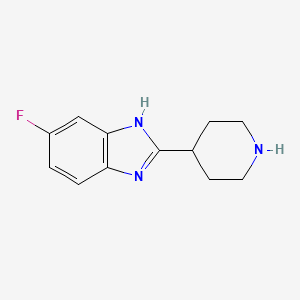
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
概要
説明
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an organic compound that features a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Methylsulfonylation: The methylsulfonyl group can be added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Hydrogen peroxide, peracids like m-chloroperbenzoic acid.
Major Products
Reduction: 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene.
Substitution: 2-(Substituted)-1-(methylsulfonyl)-4-nitrobenzene.
Oxidation: 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzenesulfone.
科学的研究の応用
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as fluorinated polymers or sulfonated materials.
作用機序
The mechanism of action of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro and methylsulfonyl groups can influence its electronic properties and reactivity.
類似化合物との比較
Similar Compounds
2-Fluoro-1-(methylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-1-(methylsulfonyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
2-Fluoro-1-(methylsulfonyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the nitro group makes it a versatile intermediate for further functionalization, while the fluorine atom enhances its stability and reactivity in various chemical reactions.
特性
IUPAC Name |
2-fluoro-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJGBZROJQCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)


